3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

描述

IUPAC Nomenclature and Systematic Chemical Identification

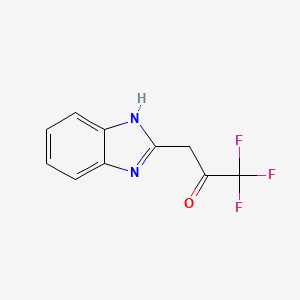

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one. The compound is registered under Chemical Abstracts Service number 782-55-8, providing a unique identifier for database searches and regulatory documentation. The molecular formula has been consistently reported as C₁₀H₇F₃N₂O across multiple chemical databases, corresponding to a molecular weight of 228.17 grams per mole.

The systematic structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key HJYPHXMVQPUHIO-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature searches.

The compound classification places it within the category of fluorinated ketones, specifically featuring both benzoimidazole and trifluoromethyl functional groups. This dual classification is significant because the benzoimidazole moiety represents a five-membered heterocyclic system containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds fused to a benzene ring. The trifluoromethyl ketone portion contributes significantly to the compound's chemical reactivity and stability profile, with the three fluorine atoms attached to a single carbon center creating substantial electron-withdrawing effects that influence the entire molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of heterocyclic systems combined with fluorinated ketone functionality. The benzoimidazole core adopts a planar configuration typical of fused aromatic ring systems, with the imidazole ring maintaining coplanarity with the benzene moiety due to extended conjugation effects. This planarity is essential for optimal orbital overlap and contributes to the compound's overall stability and electronic properties.

The propanone bridge connecting the benzoimidazole system to the trifluoromethyl group introduces conformational flexibility to the molecule. The carbonyl carbon serves as a pivotal point where rotational freedom around the carbon-carbon single bonds allows for multiple conformational states. Computational studies suggest that the preferred conformation positions the trifluoromethyl group to minimize steric interactions while maximizing favorable electronic effects through the conjugated system.

The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize electron-electron repulsion. The carbon-fluorine bond lengths are typically shorter than carbon-hydrogen bonds due to the high electronegativity of fluorine, resulting in a compact molecular region with significant electron density localization. This geometric arrangement creates a substantial dipole moment that influences intermolecular interactions and solubility properties.

Rotational barriers around the key bonds in the molecule have been characterized through theoretical calculations. The barrier to rotation around the bond connecting the benzoimidazole system to the propanone chain is relatively low, allowing for facile interconversion between conformational states at room temperature. However, the presence of the electronegative trifluoromethyl group creates preferential orientations that stabilize specific conformational arrangements through favorable electrostatic interactions.

Crystallographic Characterization and Solid-State Interactions

Crystallographic analysis of related trifluoromethyl-containing heterocyclic compounds provides insights into the solid-state behavior of this compound. The crystal structure of analogous compounds reveals that these molecules typically adopt specific orientations in the solid state that optimize intermolecular interactions while minimizing unfavorable contacts. The benzoimidazole core maintains its planar geometry in the crystalline state, with deviations from planarity typically less than 0.004 Angstroms.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. The benzoimidazole nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen functions as an acceptor site. These interactions create supramolecular assemblies characterized by specific geometric parameters, with hydrogen-acceptor distances typically ranging from 2.30 to 2.48 Angstroms and donor-hydrogen-acceptor angles approaching linearity.

The trifluoromethyl groups participate in unique halogen interactions that contribute to crystal stability. Fluorine-fluorine contacts between adjacent molecules have been observed with distances of approximately 3.88 Angstroms, indicating weak but significant intermolecular attractions. These interactions complement the hydrogen bonding network and contribute to the overall crystal packing efficiency.

The crystal structure also reveals the presence of π-π stacking interactions between aromatic rings of adjacent molecules. These interactions involve parallel or near-parallel arrangement of benzoimidazole cores with centroid-centroid distances typically ranging from 3.4 to 4.0 Angstroms. The stacking arrangement contributes significantly to the overall crystal stability and influences the compound's physical properties such as melting point and sublimation behavior.

Thermochemical Properties and Stability Profiling

The thermochemical properties of this compound reflect the combined influences of the aromatic benzoimidazole system and the highly electronegative trifluoromethyl group. Computational modeling using Environmental Protection Agency Test methods predicts a boiling point of approximately 341.32°C, indicating substantial thermal stability. This elevated boiling point results from strong intermolecular interactions in the liquid phase, including hydrogen bonding and dipole-dipole attractions facilitated by the polar functional groups.

The estimated density of 1.42 grams per cubic centimeter suggests a compact molecular packing arrangement in the liquid state. This relatively high density for an organic compound reflects the presence of the heavy fluorine atoms and the efficient space-filling characteristics of the aromatic ring system. The density value also indicates strong intermolecular attractions that resist thermal expansion.

Thermal stability analysis reveals that the compound exhibits remarkable resistance to decomposition under normal conditions. The benzoimidazole core provides aromatic stabilization through delocalized π-electron systems, while the trifluoromethyl group contributes kinetic stability due to the strength of carbon-fluorine bonds. The estimated melting point of 132.77°C indicates moderate crystalline stability with accessible processing temperatures for synthetic applications.

The flash point prediction of 163.84°C indicates moderate flammability characteristics, with the compound requiring significant thermal input before reaching ignition conditions. This property is crucial for safe handling and storage procedures in laboratory and industrial settings. The water solubility of approximately 838.28 milligrams per liter suggests moderate hydrophilicity despite the presence of the lipophilic trifluoromethyl group. This solubility profile results from the competing effects of the polar benzoimidazole nitrogen atoms and carbonyl group versus the hydrophobic fluorinated region.

The stability profile under various environmental conditions has been characterized through accelerated aging studies and computational modeling. The compound demonstrates excellent stability under ambient atmospheric conditions, with minimal degradation observed over extended storage periods when protected from moisture and direct sunlight. The presence of multiple nitrogen atoms in the benzoimidazole system provides basicity that can lead to protonation under acidic conditions, potentially affecting stability and solubility characteristics.

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPHXMVQPUHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320723 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-55-8 | |

| Record name | 782-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one typically involves the condensation of 1,2-phenylenediamine with trifluoroacetylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The trifluoromethyl group enhances biological activity due to increased lipophilicity and metabolic stability. Studies have shown that derivatives of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The benzimidazole structure has been linked to anticancer activity. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The trifluoromethyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a potential building block for high-performance polymers. Its trifluoromethyl group imparts unique thermal and chemical resistance properties to polymers. Research is underway to incorporate this compound into polymer matrices for applications in coatings and adhesives .

Optoelectronic Devices

The compound's unique electronic properties make it suitable for applications in optoelectronic devices. Its incorporation into organic light-emitting diodes (OLEDs) has shown promise due to improved charge transport characteristics and stability under operational conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus strains. |

| Investigation of Anticancer Properties | Cancer Research | Induced apoptosis in human cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

| Development of High-Performance Polymers | Materials Science | Enhanced thermal stability and resistance to solvents when incorporated into polymer blends. |

作用机制

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The trifluoropropanone group distinguishes this compound from analogs with alternative substituents. Key structural comparisons include:

*Hypothetical mass based on molecular formula C10H7F3N2O.

- Trifluoropropanone vs. Thiazolidinone: The thiazolidinone derivatives (AB-1, AB-2) exhibit lower polarity due to the sulfur-containing ring, resulting in reduced solubility compared to the trifluoro-ketone variant.

- Trichloromethyl-oxadiazole vs. Trifluoropropanone: The oxadiazole derivative (Compound 2) shows distinct electronic properties due to the trichloromethyl group, which may confer higher lipophilicity but lower metabolic stability than the CF3-containing compound .

生物活性

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, also known as trifluoromethyl-α-(2-benzimidazolyl)acetone, is a heterocyclic organic compound with the molecular formula CHFNO and a molecular weight of approximately 228.174 g/mol. This compound has gained attention for its potential biological activities due to the unique properties imparted by its benzoimidazole moiety and trifluoromethyl group, which enhance lipophilicity and influence biological interactions.

The presence of the trifluoromethyl group in this compound not only affects its solubility but also its reactivity, making it a candidate for various biological applications. The synthesis typically involves the reaction of 2-aminobenzimidazole with trifluoroacetone under specific conditions to yield this compound .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities. Although extensive studies are still required to fully elucidate its mechanisms of action, preliminary findings suggest the following potential activities:

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds with similar structures. For instance, molecular docking studies have shown promising binding affinities against viral proteins associated with SARS-CoV-2 and its variants . The compound's structural similarities to other antiviral agents suggest it could inhibit viral entry or replication.

Antifungal Activity

The antifungal potential of derivatives containing the benzoimidazole structure has been investigated. Compounds with similar moieties have demonstrated significant antifungal activity against various strains of Candida, indicating that this compound may also possess antifungal properties .

Anticancer Activity

The benzoimidazole scaffold is well-known for its anticancer activity. Compounds derived from this structure have shown effectiveness against different cancer cell lines through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The trifluoromethyl group may enhance these effects by improving bioavailability and interaction with target proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The unique combination of the benzoimidazole ring and trifluoromethyl group distinguishes it from structurally similar compounds. A comparative analysis is presented in Table 1.

| Compound Name | Key Features | Differences |

|---|---|---|

| 3-(benzimidazol-2-yl)-1,1,1-trifluoro-propan-2-one | Similar benzoimidazole structure; lacks specific functional groups | Different reactivity profiles due to structural variations |

| 2-(benzoimidazol-2-yl)-trifluoroacetone | Contains trifluoroacetone; simpler structure | Lacks propanone backbone; different chemical behavior |

| 3-(pyridin-2-yl)-1,1,1-trifluoro-propan-2-one | Contains pyridine instead of benzoimidazole | Different electronic properties and potential biological activities |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study on Antiviral Activity : A recent study assessed various triazole derivatives for their antiviral efficacy against SARS-CoV-2. The findings indicated that certain derivatives exhibited IC50 values in the nanomolar range against viral spike proteins . This suggests that modifications to the benzimidazole framework could enhance antiviral potency.

Antifungal Evaluation : In another study focusing on antifungal agents, complexes containing benzotriazole derivatives were shown to reduce virulence traits in Candida species more effectively than their free ligands. This raises the possibility that similar modifications in this compound could yield potent antifungal agents .

常见问题

Q. What are the standard synthetic routes for 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one?

The compound is typically synthesized via multi-step protocols involving:

- Cyclization : Benzene-1,2-diamine reacts with lactic acid and HCl to form 1-(1H-benzoimidazol-2-yl)ethanol, followed by oxidation with chromium trioxide to yield 1-(1H-benzoimidazol-2-yl)ethanone .

- Aldol Condensation : The ketone intermediate undergoes condensation with aldehydes under basic conditions (e.g., NaOH in ethanol/water) to form α,β-unsaturated ketone derivatives .

- Trifluoromethylation : Fluorinated groups are introduced via reagents like trifluoroacetic acid or derivatives under microwave irradiation to enhance reactivity .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- NMR and Mass Spectrometry : Confirmation of molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR and ESI-MS .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., refinement with SHELXL-97 using restrained N–H distances) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N content .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological considerations include:

- Solvent Selection : Ethanol/water mixtures improve solubility and reduce side products in aldol reactions .

- Catalyst Optimization : Sodium hydroxide or piperidine enhances condensation efficiency .

- Microwave Assistance : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .

Q. How are computational methods applied to study its bioactivity?

- Molecular Docking : CDocker or AutoDock Vina predicts binding affinities to targets like dihydrofolate reductase (DHFR). For example, docking with PDB 7dfr identifies key hydrogen bonds with Asp27 and Lys32 residues .

- QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl groups) with antimycobacterial activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological activity data?

Q. What is the role of the trifluoromethyl group in bioactivity?

Q. How to design SAR studies for antimycobacterial derivatives?

- Substituent Variation : Replace the aryl group in the α,β-unsaturated ketone with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric and electronic effects .

- Mannich Base Derivatives : Introduce aminoalkyl chains via formaldehyde and amine condensation to enhance solubility and membrane permeability .

Q. How to mitigate byproduct formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。